Cas no 100818-54-0 (4-Quinazolinamine, N-(phenylmethyl)-)

4-Quinazolinamine, N-(phenylmethyl)- structure
100818-54-0 structure
Product Name:4-Quinazolinamine, N-(phenylmethyl)-
CAS No:100818-54-0
MF:C15H13N3
MW:235.283822774887
CID:1127178
PubChem ID:616573
Update Time:2025-04-20

4-Quinazolinamine, N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, N-(phenylmethyl)-
    • 4-(benzylamino)quinazoline
    • 4-(Benzylamino)quinazoline deriv. 7
    • BCB03_000911
    • N-Benzyl-4-quinazolinamine #
    • HMS2233F15
    • cid_616573
    • N-Benzylquinazolin-4-amine
    • CHEMBL102726
    • IDI1_002393
    • MLS000701321
    • HMS3373H15
    • SR-01000467951
    • SR-01000467951-1
    • N-benzyl-4-quinazolineamine
    • N-Benzylquinazoline-4-amine
    • UNII-Z1Q67P7111
    • ChemDiv2_003678
    • SCHEMBL7612718
    • HMS1379H04
    • BRD-K43796186-001-01-1
    • DTXSID601015644
    • SMR000526288
    • 4-[(phenylmethyl)amino]quinazoline
    • benzyl(quinazolin-4-yl)amine;hydrochloride
    • EiM17-05191
    • N-benzyl-N-(4-quinazolinyl)amine
    • FVWANTDQRFSCAL-UHFFFAOYSA-N
    • CHEBI:92768
    • N-(Phenylmethyl)quinazolin-4-amine
    • 100818-54-0
    • Oprea1_089836
    • N-(phenylmethyl)-4-quinazolinamine
    • STL561403
    • AB00481928-16
    • Z57161635
    • Z1Q67P7111
    • Q27164530
    • CS-0269948
    • n-Benzylquinazolin-4(3h)-imine
    • BDBM3256
    • AKOS000536814
    • 4-Benzylaminoquinazoline
    • Inchi: 1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15/h1-9,11H,10H2,(H,16,17,18)
    • InChI Key: FVWANTDQRFSCAL-UHFFFAOYSA-N
    • SMILES: N(C1C2C=CC=CC=2N=CN=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 235.11109
  • Monoisotopic Mass: 235.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • PSA: 37.81
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd